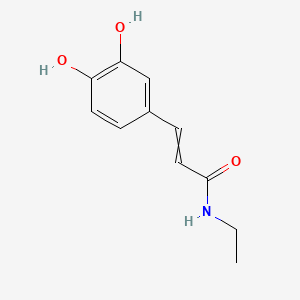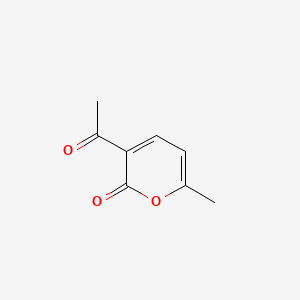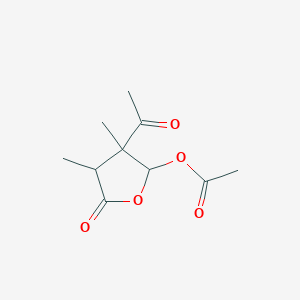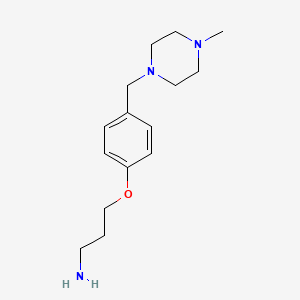
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine is a compound with significant potential in various scientific fields. It is known for its therapeutic potential in treating glioma, neurodegenerative diseases, and cancer . The compound is taken up by cells via endocytosis, making it a valuable candidate for drug delivery systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine typically involves the reaction of 4-methylpiperazine with a suitable phenoxypropanamine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. For instance, 1-(3-Aminopropyl)-4-methylpiperazine can be used as a precursor in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
化学反应分析
Types of Reactions
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives. These products have diverse applications in medicinal chemistry and drug development.
科学研究应用
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular uptake and drug delivery mechanisms.
Medicine: It has therapeutic potential in treating glioma, neurodegenerative diseases, and cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine involves its uptake by cells via endocytosis . Once inside the cell, it interacts with specific molecular targets and pathways to exert its therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to penetrate cells makes it a promising candidate for drug delivery systems.
相似化合物的比较
Similar Compounds
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-Methyl-1-piperazinepropanamine
Uniqueness
3-(4-((4-Methylpiperazin-1-yl)methyl)phenoxy)propan-1-amine stands out due to its unique structure, which allows for efficient cellular uptake and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
属性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC 名称 |
3-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C15H25N3O/c1-17-8-10-18(11-9-17)13-14-3-5-15(6-4-14)19-12-2-7-16/h3-6H,2,7-13,16H2,1H3 |
InChI 键 |
FSRARAJFAWQPHT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
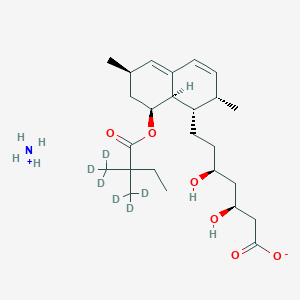
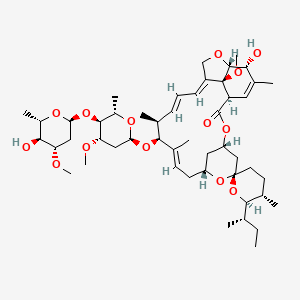
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

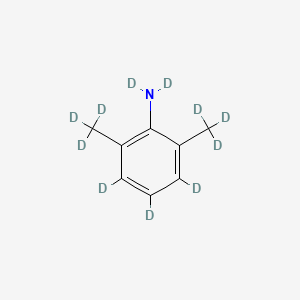

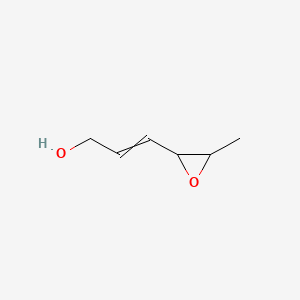
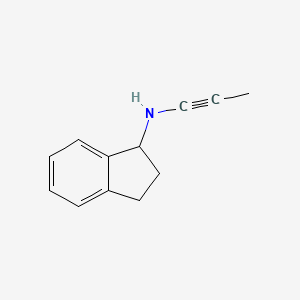
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
